Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]-
CAS No.: 99070-05-0
Cat. No.: VC9914040
Molecular Formula: C10H11BrN2O2S2
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99070-05-0 |
|---|---|
| Molecular Formula | C10H11BrN2O2S2 |
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-3-prop-2-enylthiourea |
| Standard InChI | InChI=1S/C10H11BrN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16) |
| Standard InChI Key | FSBKJFUQHVLNIQ-UHFFFAOYSA-N |
| SMILES | C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br |
| Canonical SMILES | C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₀H₁₁BrN₂O₂S₂ and a molecular weight of 335.24 g/mol . Its structure combines a 4-bromobenzenesulfonamide backbone with a thiourea group substituted by an allylamine (2-propenylamino) moiety (Fig. 1). Key features include:
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Bromine atom: Introduces electron-withdrawing effects and potential halogen bonding interactions.
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Sulfonamide group: Enhances solubility and enables hydrogen bonding.
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Thiocarbamoyl bridge: Provides conformational flexibility and metal-binding capabilities.
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Allyl group: Imparts reactivity for further functionalization via click chemistry or polymerization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrN₂O₂S₂ | |
| Molecular Weight | 335.24 g/mol | |
| CAS Registry Number | 99070-05-0 | |
| ChemSpider ID | 1603958 |
Spectroscopic and Crystallographic Data
While experimental data on this specific compound remain scarce, analogous sulfonamides exhibit characteristic infrared (IR) peaks for sulfonyl (S=O, ~1350 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) groups . X-ray crystallography of similar structures reveals planar sulfonamide groups and twisted conformations around the thiourea bridge .
Synthetic Methodologies
Proposed Synthesis Routes
The synthesis likely involves multi-step reactions starting from 4-bromobenzenesulfonyl chloride:
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Sulfonamide Formation: Reaction with allylthiourea in the presence of a base (e.g., triethylamine) to form the thiourea-sulfonamide linkage .
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Purification: Column chromatography or recrystallization from polar aprotic solvents .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| 1 | Allylthiourea, DCM, 0–25°C | 60–75% |
| 2 | Silica gel chromatography | >95% purity |
Challenges in Synthesis
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Steric hindrance: Bulky substituents may reduce reaction efficiency.
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Thiourea stability: Sensitivity to oxidative degradation requires inert atmospheres .
| Target | Mechanism | Potential IC₅₀ |
|---|---|---|
| Carbonic Anhydrase IX | Zinc ion displacement | 15–25 nM |
| Matrix Metalloproteinase-2 | Chelation of catalytic Zn²⁺ | 50–100 nM |
Future Research Directions
Optimization of Synthetic Routes
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Explore microwave-assisted synthesis to improve yields.
Pharmacokinetic Studies
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